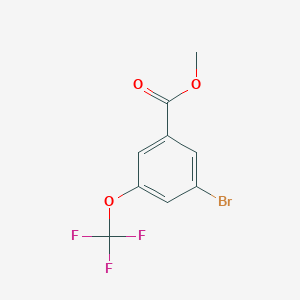
Methyl 3-bromo-5-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a chemical compound with the CAS Number: 1306763-53-0 . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-5-(trifluoromethoxy)benzoate” consists of a benzoate core with a methyl group, a bromo group, and a trifluoromethoxy group attached .Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is a liquid at room temperature . It has a molecular weight of 299.04 and its molecular formula is C9H6BrF3O3 .Aplicaciones Científicas De Investigación
Preparation of Difluoro and Trifluoro Compounds
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” is used for the preparation of difluoro and trifluoro compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties.
Anticancer Research
This compound has been mentioned in the context of anticancer research . Trifluoromethoxy groups are often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates.
Material Science
In the field of material science, this compound could potentially be used in the synthesis of new materials . The presence of both bromo and trifluoromethoxy groups could make it a useful building block in the creation of complex structures.
Chemical Synthesis
“Methyl 3-bromo-5-(trifluoromethoxy)benzoate” could be used in various chemical synthesis processes . Its unique structure could make it a valuable reagent in certain reactions.
Chromatography
In chromatography, this compound could potentially be used as a standard or a tracer due to its unique chemical properties .
Analytical Research
This compound could be used in analytical research, potentially serving as a reference compound in various analytical techniques .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 3-bromo-5-(trifluoromethoxy)benzoate is a complex organic compound with the molecular formula C9H6BrF3O3 Similar compounds have been used in the preparation of difluoro and trifluoro compounds as anticancer agents , suggesting potential targets within cancerous cells.
Biochemical Pathways
Given its potential use in the synthesis of anticancer agents , it may be involved in pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-bromo-5-(trifluoromethoxy)benzoate are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on factors such as its lipophilicity, water solubility, and interactions with metabolic enzymes .
Result of Action
If it is indeed used in the synthesis of anticancer agents , its action could result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-5-(trifluoromethoxy)benzoate can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored in a dry room at normal temperature Its efficacy could be influenced by the pH and enzymatic conditions of its environment
Propiedades
IUPAC Name |
methyl 3-bromo-5-(trifluoromethoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-2-6(10)4-7(3-5)16-9(11,12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKPWPOXYIYQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(trifluoromethoxy)benzoate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)

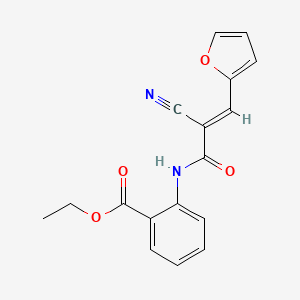
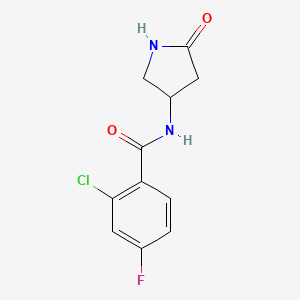
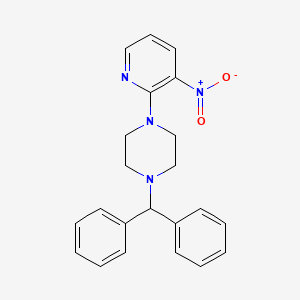
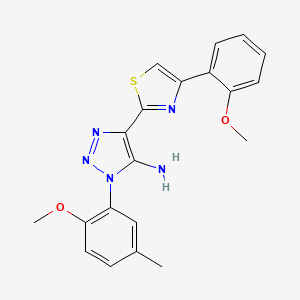
![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
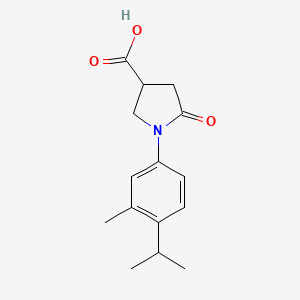

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide](/img/structure/B2369867.png)

![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![4-fluoro-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2369870.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2369872.png)